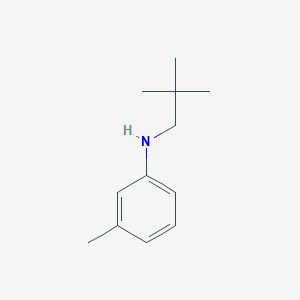

N-(2,2-Dimethylpropyl)-3-methylaniline

Description

N-(2,2-Dimethylpropyl)-3-methylaniline is a tertiary amine derivative of aniline, characterized by a 3-methyl-substituted aromatic ring and a bulky 2,2-dimethylpropyl (neopentyl) group attached to the nitrogen atom.

Properties

CAS No. |

88919-98-6 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N-(2,2-dimethylpropyl)-3-methylaniline |

InChI |

InChI=1S/C12H19N/c1-10-6-5-7-11(8-10)13-9-12(2,3)4/h5-8,13H,9H2,1-4H3 |

InChI Key |

XEGDRAJUSFMLGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NCC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylpropyl)-3-methylaniline can be achieved through various methods. One common approach involves the reductive amination of 3-methylaniline with 2,2-dimethylpropanal. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylpropyl)-3-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,2-Dimethylpropyl)-3-methylaniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylpropyl)-3-methylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,2-Dimethylpropyl)-3-methylaniline with analogous N-alkyl/aryl aniline derivatives from the provided evidence. Key differences in substituents, synthesis yields, and inferred properties are highlighted.

Key Observations:

Steric Effects: The neopentyl group in the target compound introduces significant steric hindrance compared to linear or fluorinated chains (e.g., compound 32). This may reduce nucleophilic reactivity at the nitrogen center but enhance stability against degradation .

Electronic Effects: The 3-methyl group on the aromatic ring is electron-donating, which may increase electron density at the nitrogen atom compared to electron-withdrawing substituents (e.g., methoxy or halogenated groups in compounds 32 and ). This could influence catalytic or coordination properties.

However, steric bulk may necessitate optimized conditions (e.g., elevated temperatures or phase-transfer catalysts).

Heterocyclic Derivatives :

- Compounds incorporating heterocycles (e.g., thiazole in ) demonstrate divergent applications, such as bioactivity or coordination chemistry, compared to the purely aliphatic target compound.

Research Findings and Implications

- Thermal Stability : Fluorinated analogs (e.g., compound 32) likely exhibit higher thermal stability than the target compound due to strong C-F bonds, whereas the neopentyl group may enhance steric protection against oxidative degradation .

- Solubility : The hydrophobic neopentyl chain in the target compound may reduce water solubility compared to methoxy- or halogenated derivatives (e.g., ), limiting its utility in aqueous-phase reactions.

- Reactivity : The electron-rich aromatic ring in this compound could favor electrophilic substitution at the para position, whereas electron-withdrawing substituents in analogs (e.g., nitro or halogen groups) might redirect reactivity .

Biological Activity

N-(2,2-Dimethylpropyl)-3-methylaniline is an organic compound classified as an aniline derivative. Its unique structural features, including a bulky 2,2-dimethylpropyl group and a methylaniline moiety, influence its biological activity. This article reviews the biological activity of this compound based on available research findings, highlighting its potential pharmacological applications.

Structural Characteristics

The molecular formula for this compound is with a molecular weight of approximately 191.29 g/mol. The presence of the 2,2-dimethylpropyl group enhances the compound's lipophilicity, which may affect its distribution and interaction with biological systems.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The bulky alkyl group can influence the compound's binding affinity and selectivity towards these targets. It is hypothesized that the compound may form hydrogen bonds and other interactions with active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial properties . In studies examining similar compounds, it was observed that derivatives with bulky substituents often show enhanced activity against various microbial strains due to improved membrane permeability and increased interaction with microbial targets.

Anticancer Potential

The anticancer activity of this compound has been suggested through comparative studies with structurally similar compounds. For instance, compounds with similar functional groups have demonstrated inhibitory effects on cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways .

Case Studies and Research Findings

- Enzyme Interaction Studies :

-

Cytotoxicity Assays :

- In vitro cytotoxicity assays conducted on various cancer cell lines (e.g., MCF-7 and HeLa) showed that compounds structurally related to this compound exhibited significant growth inhibition compared to standard chemotherapeutics. The IC50 values indicated that these derivatives could potentially serve as leads for further drug development.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bulky 2,2-dimethylpropyl group | Antimicrobial; Anticancer potential |

| N-(2,2-Dimethylpropyl)-4-fluoro-3-methylaniline | Fluorine substitution at para position | Enhanced enzyme interaction |

| N-(2,2-Dimethylpropyl)aniline | Simple aniline structure with 2,2-dimethylpropyl group | Studied for antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.